molecular formula C17H13Cl2F2N3O2 B2481614 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine CAS No. 1119220-45-9

1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine

Cat. No. B2481614
CAS RN: 1119220-45-9
M. Wt: 400.21
InChI Key: MMIQNEKPAPHZFA-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPP is a piperazine-based compound that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been implicated in the development and progression of cancer, and the inhibition of their activity by 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antifungal activity, 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to exhibit antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is that it exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs. Additionally, 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to exhibit activity against a range of different diseases, making it a versatile compound for scientific research. However, one of the limitations of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the scientific research of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine. One potential direction is the development of new anticancer drugs based on the structure of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine, which may lead to the development of new drugs for a range of different diseases. Finally, the development of new synthetic methods for the production of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine may lead to more efficient and cost-effective production of this promising compound.
Conclusion
In conclusion, 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine is a piperazine-based compound that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs. Its antitumor, antifungal, anti-inflammatory, and antiviral activity, as well as its versatility, make it a valuable compound for scientific research. While there are still limitations to its development, further research into 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine may lead to the discovery of new drugs for a range of different diseases.

Synthesis Methods

The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-(3,4-difluorobenzoyl)piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine has been shown to exhibit antifungal activity, making it a potential candidate for the development of new antifungal drugs.

properties

IUPAC Name

[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F2N3O2/c18-11-2-4-14(19)22-15(11)17(26)24-7-5-23(6-8-24)16(25)10-1-3-12(20)13(21)9-10/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIQNEKPAPHZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-difluorobenzoyl)piperazine

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